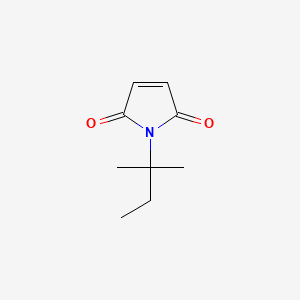
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with a 2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole precursor with 2-methylbutan-2-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-efficiency reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methylbutan-2-yl pyrrole derivatives: Compounds with similar alkyl substitutions on the pyrrole ring.
2,5-dihydro-1H-pyrrole-2,5-dione derivatives: Compounds with different alkyl or aryl substitutions on the pyrrole ring.
Uniqueness
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-4-9(2,3)10-7(11)5-6-8(10)12/h5-6H,4H2,1-3H3 |
InChI Key |
HDOZKRMWDPYYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745307.png)
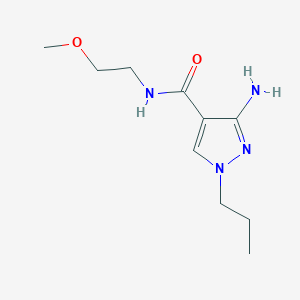
![[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11745317.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745322.png)
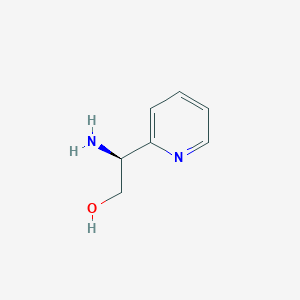
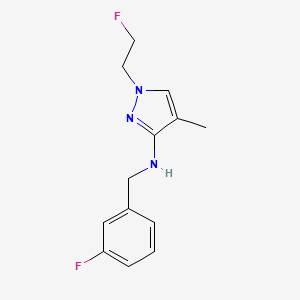

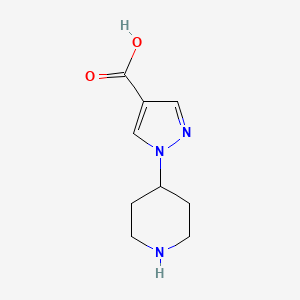
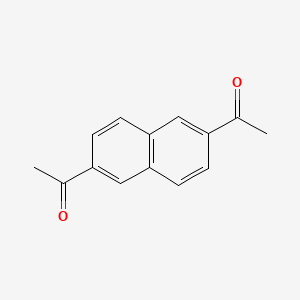
![Benzo[d]thiazol-4-ylmethanol](/img/structure/B11745347.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745348.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11745357.png)
![N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11745359.png)

